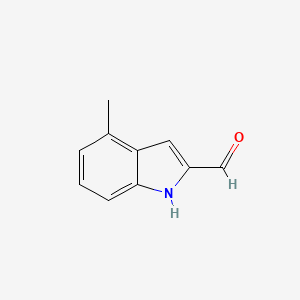

4-Methyl-1H-indole-2-carbaldehyde

Overview

Description

4-Methyl-1H-indole-2-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It may be used in the synthesis of indole-based melatonin analog hydrazone derivatives .

Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis

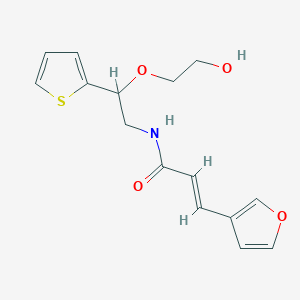

The molecular formula of this compound is C10H9NO. Its InChI Code is 1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-6,11H,1H3 .Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.19. It is stored in an inert atmosphere at 2-8°C. It is a solid substance .Scientific Research Applications

Green & Sustainable Synthesis

4-Methyl-1H-indole-2-carbaldehyde is utilized in green and sustainable synthesis methods. For example, in a study on the synthesis of Knoevenagel condensed products, indole-3-carbaledehydes showed remarkable activity as lipoxygenase inhibitors and in antimicrobial and anti-inflammatory applications. These compounds were synthesized using environmentally friendly methods, highlighting the compound's role in sustainable chemistry (Madan, 2020).

Synthesis of Heterocycles

The compound is essential in synthesizing various heterocycles, such as 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are prepared from indole derivatives. These syntheses involve complex reactions that yield structurally diverse compounds, indicating the versatility of this compound in organic chemistry (Gribble, Jiang, & Liu, 2002).

Gold-Catalyzed Cycloisomerizations

In the realm of catalysis, this compound is involved in gold-catalyzed cycloisomerization reactions. These reactions efficiently produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, demonstrating the compound's significance in advanced synthetic procedures (Kothandaraman, Mothe, Toh, & Chan, 2011).

Organocatalytic Asymmetric Synthesis

This compound plays a role in organocatalytic asymmetric synthesis. It's used to create indole-ortho-quinodimethane intermediates, which are pivotal in synthesizing various carbazole derivatives. This illustrates its application in creating complex molecules with high enantioselectivity (Gu, Zhang, Su, & Deng, 2016).

Antibacterial Activities

The compound has been used in the synthesis of indole-3-carbaldehyde semicarbazone derivatives, which exhibit notable antibacterial activities. This application underscores its potential in developing new antimicrobial agents (Carrasco, Hernández, Chupayo, Álvarez, Oramas-Royo, Spodine, Tamariz-Angeles, Olivera-Gonzales, & Dávalos, 2020).

Anti-Cancer Activity

In cancer research, derivatives of this compound have been synthesized and tested for anti-cancer properties. This highlights the compound's role in developing potential therapeutic agents (Reddy & Reddy, 2020).

Applications in Corrosion Inhibition

The compound has been investigated for its effectiveness as a corrosion inhibitor, particularly in protecting mild steel in acidic environments. This application demonstrates its potential in industrial processes (Ashhari & Sarabi, 2015).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-methyl-1h-indole-2-carbaldehyde, bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally influenced by their chemical structure .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place to maintain stability .

Safety and Hazards

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Properties

IUPAC Name |

4-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUYNKDWQDSGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-2-(1-methylindol-3-yl)sulfanylacetamide](/img/structure/B2956553.png)

![3-Bromo-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2956560.png)

![5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956561.png)

![5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956562.png)

![N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2956563.png)

![8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956564.png)

![(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2956565.png)

![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2956572.png)

![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)

![N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2956575.png)